molecular formula C20H25BN2O5 B2377364 N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 2377606-85-2

N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2377364
CAS No.: 2377606-85-2
M. Wt: 384.24
InChI Key: PDOCHUNTQBWHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nitro-substituted aniline derivative featuring a tetramethyl-1,3,2-dioxaborolane (boronic ester) group at the 6-position and a 4-methoxyphenylmethyl moiety attached to the nitrogen atom. Its molecular formula is approximately C₂₀H₂₄BN₂O₅ (molecular weight ~397.2 g/mol). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the nitro group introduces electron-withdrawing effects, influencing reactivity and stability . This compound is typically synthesized via palladium-catalyzed coupling reactions involving boronate intermediates, as evidenced by protocols in related structures .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O5/c1-19(2)20(3,4)28-21(27-19)16-7-6-8-17(23(24)25)18(16)22-13-14-9-11-15(26-5)12-10-14/h6-12,22H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOCHUNTQBWHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, with the CAS number 2377606-85-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C20_{20}H25_{25}BN2_2O5_5
  • Molecular Weight : 384.23 g/mol
  • IUPAC Name : N-[(4-methoxyphenyl)methyl]-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The compound's structure suggests that it may interact with various biological targets due to the presence of the nitro group and the boron-containing moiety. The boron atom can form stable complexes with nucleophiles, potentially influencing enzymatic activities or receptor interactions.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors due to its structural similarity to known ligands.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antiviral Activity

A study highlighted the design of non-nucleoside inhibitors targeting the RNA-dependent RNA polymerase enzyme NS5B. Compounds structurally related to our compound have shown potent inhibition in enzymatic assays with EC50_{50} values less than 50 nM against various genotypes of viral infections .

Cytotoxicity and Anticancer Properties

Several analogs have been evaluated for their cytotoxic effects on cancer cell lines. The presence of a methoxy group has been associated with enhanced cytotoxicity against certain types of cancer cells.

Case Studies

  • Inhibition of NS5B Enzyme
    • Study Findings : Compounds structurally similar to this compound were tested for their ability to inhibit the NS5B enzyme. Results indicated significant inhibition with IC50_{50} values around 0.34 μM .
    CompoundIC50_{50} (μM)% TDIkobs_{obs} (min1^{-1})
    40.34660.0921
    5>5040.0023
  • Cytotoxicity Assays
    • Experimental Setup : Various cancer cell lines were treated with different concentrations of the compound. The results showed a dose-dependent increase in cytotoxicity.
    • Results : The compound demonstrated significant cell death at concentrations above 10 µM.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) CAS/Reference
Target Compound 2-Nitro, 6-borolan, N-(4-methoxyphenyl)methyl Boronic ester, nitro, methoxy ~397.2 PN-0859
N-[(4-Methoxyphenyl)methyl]-2-nitro-4-(tetramethyl-dioxaborolan-2-yl)aniline 2-Nitro, 4-borolan Boronic ester (para position) ~397.2 PN-0761
N,N-Dimethyl-4-(tetramethyl-dioxaborolan-2-yl)aniline 4-Borolan, N,N-dimethyl Boronic ester, dimethylamine ~217.1 171364-78-6
4-Methoxy-2-methyl-N-(o-tolyl)aniline 4-Methoxy, 2-methyl Methoxy, methyl ~227.3
N-Phenyl-4-(tetramethyl-dioxaborolan-2-yl)-N-(4-borolan-phenyl)aniline Dual borolan groups Two boronic esters ~497.2 267221-89-6
N-(Bis(4-methoxyphenyl)methyl)aniline (67p) Bis(4-methoxyphenyl)methyl Methoxy-rich substituent ~333.4

Structural Insights :

  • Borolan Position : The target compound’s borolan group at the 6-position (meta to the nitro group) contrasts with PN-0761’s para-borolan substitution. This positional difference affects electronic conjugation and steric interactions in cross-coupling reactions .
  • Nitro vs.
  • Dual Borolan Systems: The compound in contains two borolan groups, enabling multi-site reactivity in polymer or dendrimer synthesis, unlike the mono-borolan target compound .

Key Findings :

  • The nitro group in the target compound enhances electrophilicity, favoring reactions with electron-rich coupling partners .
  • Dual borolan systems (e.g., 267221-89-6) exhibit broader utility in polymer chemistry but require stringent anhydrous conditions .
  • Methoxy-rich analogs like 67p are preferred in optoelectronics due to enhanced hole mobility .

Spectroscopic and Physical Properties

  • Target Compound : Expected ¹H NMR signals include aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (~δ 3.8 ppm), and borolan methyl groups (~δ 1.3 ppm) .
  • 67p () : Displays distinct methoxy resonances (δ 3.7–3.9 ppm) and biphenyl splitting patterns .
  • PN-0761 : Similar to the target compound but with shifted aromatic peaks due to para-borolan placement .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) as a key reactive site. A palladium catalyst (e.g., Pd(PPh₃)₄) is typically employed to couple the boronate with aryl halides or triflates under inert conditions. Optimal yields are achieved using anhydrous solvents (e.g., THF or DME) and bases like Na₂CO₃ or CsF to activate the boron reagent. Reaction monitoring via TLC or HPLC is critical due to potential side reactions involving the nitro group . For purification, column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures is recommended .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying the boronate ester geometry and nitro group orientation .
  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methoxyphenyl methyl protons at δ ~3.8 ppm, aromatic protons split by nitro and boronate groups). ¹¹B NMR can validate the boronate ester (δ ~30 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to ensure purity and correct molecular formula .

Q. How should solubility and stability be managed during experimental workflows?

The compound is sparingly soluble in polar protic solvents but dissolves well in DCM, THF, or DMF. For long-term storage, keep at 2–8°C under nitrogen to prevent boronate hydrolysis. Avoid exposure to moisture or strong acids/bases. For short-term use (<1 month), solutions in anhydrous DMSO stored at -20°C are acceptable. Always pre-equilibrate to room temperature before use to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions involving the nitro group during cross-coupling?

The nitro group is redox-sensitive and may interfere with catalysis. Use mild reducing agents (e.g., Na₂S₂O₄) to suppress nitro reduction. Alternatively, employ ligands like XPhos or SPhos to enhance Pd catalyst stability and selectivity. Kinetic studies (via in situ IR or UV-Vis) can identify optimal temperature ranges (typically 60–80°C) to balance reaction rate and side-product formation. Post-reaction quenching with EDTA helps remove residual Pd, reducing undesired catalysis in downstream steps .

Q. What computational tools are suitable for predicting electronic effects of the nitro and boronate groups on reactivity?

Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and absolute hardness (η) using software like Gaussian or ORCA. The nitro group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity, while the boronate ester’s electron-donating effects can be quantified via Mulliken charges. These parameters guide predictions of regioselectivity in nucleophilic substitution or electrophilic aromatic substitution reactions .

Q. Are there documented biological or pharmacological activities for structurally related compounds?

Analogues with methoxyphenyl and nitro substituents (e.g., 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline) show activity as enzyme inhibitors or antimicrobial agents. For this compound, preliminary assays could include:

  • Enzyme inhibition : Test against tyrosine kinases or cytochrome P450 isoforms using fluorogenic substrates.
  • Antioxidant activity : DPPH radical scavenging assays to assess nitro group redox behavior.
    Refer to structural-activity databases (e.g., PubChem) for comparable bioactivity data .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

Adopt a tiered approach per Project INCHEMBIOL guidelines :

  • Phase 1 (Lab) : Measure hydrolysis half-life (pH 5–9), photodegradation under UV light, and soil sorption coefficients (K₀c).
  • Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
  • Phase 3 (Modeling) : Use QSAR models to predict persistence (P) and bioaccumulation (B) scores .

Q. What strategies resolve contradictions in crystallographic data for nitro-aromatic boronate esters?

Discrepancies in bond angles or torsional strains often arise from twinned crystals or disordered solvent molecules. Use SHELXD for dual-space structure solution and refine with SHELXL using TWIN/BASF commands. High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis can clarify ambiguous electron density around the nitro group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.